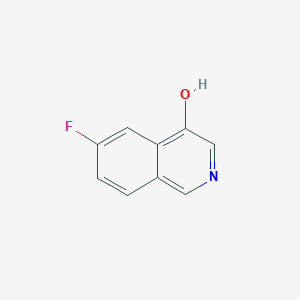

6-Fluoroisoquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

6-fluoroisoquinolin-4-ol |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H |

InChI Key |

JMBQIDXDDTZYOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1F)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthetic Strategies for 6-Fluoroisoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a plausible synthetic pathway for 6-Fluoroisoquinolin-4-ol, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines a proposed route based on well-established named reactions and analogous syntheses of related isoquinoline and quinoline derivatives.

Proposed Synthetic Pathway: The Pomeranz-Fritsch Reaction

A viable and logical approach to the synthesis of this compound is through a modification of the Pomeranz-Fritsch reaction. This classical method for isoquinoline synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal.[1][2] By selecting the appropriately substituted starting materials, this reaction can be adapted to yield the desired 6-fluoro-substituted isoquinolin-4-ol.

The proposed two-step synthesis is outlined below:

Step 1: Formation of the Benzalaminoacetal Intermediate

The initial step involves the condensation of 4-fluorobenzaldehyde with a suitable aminoacetaldehyde acetal, such as aminoacetaldehyde diethyl acetal, to form the corresponding Schiff base, a benzalaminoacetal. This reaction is typically carried out under mild conditions.

Step 2: Acid-Catalyzed Cyclization and Hydrolysis

The benzalaminoacetal intermediate is then subjected to acid-catalyzed cyclization. Strong acids, such as sulfuric acid, are traditionally used in the Pomeranz-Fritsch reaction to drive the intramolecular electrophilic aromatic substitution.[2] This cyclization would be followed by hydrolysis of the resulting enol ether to yield the final product, this compound.

A schematic of this proposed pathway is provided below:

Caption: Proposed Pomeranz-Fritsch synthesis of this compound.

Alternative Synthetic Strategy: The Bischler-Napieralski Reaction

Another classical approach that could be adapted for the synthesis of this compound is the Bischler-Napieralski reaction.[3][4] This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.

The proposed pathway would involve the following key steps:

-

Preparation of N-acyl-2-(4-fluorophenyl)ethylamine: This starting material could be synthesized from 4-fluorophenethylamine and an appropriate acylating agent.

-

Cyclization: The N-acyl-2-(4-fluorophenyl)ethylamine would then be treated with a dehydrating agent, such as phosphoryl chloride (POCl3) or polyphosphoric acid (PPA), to induce intramolecular cyclization.[3] This would lead to the formation of a 3,4-dihydroisoquinoline intermediate.

-

Oxidation and Hydroxylation: The resulting dihydroisoquinoline would then need to be oxidized to the fully aromatic isoquinoline, followed by the introduction of the hydroxyl group at the 4-position. This latter step might require a multi-step sequence.

Caption: Conceptual Bischler-Napieralski pathway to this compound.

Experimental Protocols (Hypothetical)

As no direct experimental protocol for this compound has been identified in the literature, the following represents a generalized, hypothetical procedure based on the Pomeranz-Fritsch reaction, which appears to be the more direct route. Note: This protocol would require significant optimization and experimental validation.

Step 1: Synthesis of N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)methanimine (Benzalaminoacetal Intermediate)

| Parameter | Value/Description |

| Reactants | 4-Fluorobenzaldehyde, Aminoacetaldehyde diethyl acetal |

| Solvent | Ethanol or Methanol |

| Conditions | Stirring at room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Removal of solvent under reduced pressure. The crude product may be used directly in the next step or purified by distillation under reduced pressure. |

Detailed Methodology:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture for 2-4 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude benzalaminoacetal intermediate.

Step 2: Synthesis of this compound

| Parameter | Value/Description |

| Reactant | N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)methanimine |

| Reagent | Concentrated Sulfuric Acid |

| Conditions | Heating (e.g., 100-120 °C) |

| Reaction Time | 1-3 hours |

| Work-up | 1. Careful quenching of the reaction mixture with ice water. 2. Neutralization with a base (e.g., NaOH or Na2CO3). 3. Extraction with an organic solvent (e.g., ethyl acetate). 4. Drying of the organic layer over an anhydrous salt (e.g., Na2SO4). 5. Purification by column chromatography or recrystallization. |

Detailed Methodology:

-

Add the crude benzalaminoacetal intermediate slowly to pre-heated concentrated sulfuric acid (a significant excess) at a controlled temperature (e.g., 100-120 °C) with vigorous stirring.

-

Maintain the reaction at this temperature for 1-3 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until a basic pH is achieved.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Since this is a proposed synthesis, experimental data is not available. However, the following table outlines the expected analytical data that would be collected to confirm the identity and purity of the synthesized this compound.

| Analysis | Expected Data |

| ¹H NMR | Aromatic protons with characteristic couplings, a singlet for the proton at the 3-position, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances corresponding to the nine carbon atoms of the isoquinoline core, with the carbon bearing the fluorine showing a characteristic coupling constant (J C-F). |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom at the 6-position. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C9H6FNO. |

| Melting Point | A sharp melting point range for the purified solid. |

Conclusion

The synthesis of this compound, while not explicitly detailed in current literature, is theoretically achievable through established synthetic methodologies. The Pomeranz-Fritsch reaction offers a direct and plausible route starting from commercially available 4-fluorobenzaldehyde. The Bischler-Napieralski reaction presents a potential, albeit likely more complex, alternative. The successful synthesis and characterization of this molecule could provide a valuable building block for the development of novel therapeutic agents, leveraging the known impact of fluorine substitution on the pharmacokinetic and pharmacodynamic properties of drug candidates. Further experimental work is required to validate and optimize the proposed synthetic pathways.

References

6-Fluoroisoquinolin-4-ol: A Technical Guide to Its Physicochemical Properties for Drug Discovery Professionals

Introduction

6-Fluoroisoquinolin-4-ol is a fluorinated derivative of the isoquinoline scaffold, a privileged structure in medicinal chemistry. Isoquinoline alkaloids and their synthetic analogs are known to exhibit a wide range of biological activities, making them attractive starting points for drug discovery programs. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, offering valuable insights for researchers in drug development.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Understanding these parameters is essential for optimizing lead compounds and predicting their in vivo behavior.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | Predicted/Estimated Value for this compound | Experimental Data for 6-Fluoroquinolin-4-ol (CAS: 391-78-6) |

| Molecular Formula | C₉H₆FNO | C₉H₆FNO[1][2][3] |

| Molecular Weight | 163.15 g/mol | 163.15 g/mol [1][2][3] |

| Melting Point | Not available | 221-223 °C[2] |

| Boiling Point | Not available | 317 °C[2] |

| pKa | Not available | Not available |

| logP (Octanol/Water) | Not available | Not available |

| Aqueous Solubility | Not available | Not available |

Note: The data for 6-Fluoroquinolin-4-ol is provided as a reference for a structurally similar compound. Experimental determination is necessary to ascertain the precise properties of this compound.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of drug discovery. The following section details standard protocols for the determination of key physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.[5][6]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pH values, which influences its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.[7]

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.[8][9] The Henderson-Hasselbalch equation can be used to calculate the pKa from the pH at 50% neutralization.[8]

logP (Octanol/Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes and its potential for off-target binding.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[10][11]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a flask in a defined volume ratio.

-

Equilibration: The flask is shaken vigorously for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[13]

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's dissolution rate and subsequent absorption.

Methodology: Thermodynamic (Shake-Flask) Solubility

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of a specific aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed vial.[14]

-

Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[12][15]

-

Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method, such as HPLC-UV or LC-MS.

-

Solubility Value: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualizations

General Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound in a drug discovery setting.

Caption: Workflow for the physicochemical profiling of a drug candidate.

Hypothetical Synthesis of this compound

While a specific synthesis for this compound is not reported, a plausible synthetic route can be envisioned based on established isoquinoline syntheses, such as the Pomeranz-Fritsch reaction.

Caption: A potential synthetic pathway to this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a compound of interest for drug discovery. While experimental data for this specific molecule is sparse, the provided information on a related isomer and the detailed experimental protocols for characterization offer a robust framework for researchers. The systematic evaluation of the properties outlined herein is a critical step in the journey of transforming a promising chemical entity into a viable therapeutic agent. The visualizations of the experimental workflow and a potential synthetic route further aid in contextualizing the importance of this foundational data in the broader drug development process.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 6-Fluoroquinolin-4-Ol | CAS 391-78-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chm.uri.edu [chm.uri.edu]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. sciencing.com [sciencing.com]

- 9. byjus.com [byjus.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. evotec.com [evotec.com]

In-Depth Technical Guide: 6-Fluoroisoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroisoquinolin-4-ol is a fluorinated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. While specific biological data and detailed experimental protocols for this particular compound are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its chemical properties, probable synthetic routes based on established isoquinoline synthesis methodologies, and potential areas of biological investigation. The isoquinoline core is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, suggesting that this compound holds potential for further scientific exploration.

Chemical Identity and Properties

Structure and CAS Number

The chemical structure of this compound is characterized by an isoquinoline core with a fluorine atom at the 6th position and a hydroxyl group at the 4th position.

Chemical Structure:

CAS Number: 391-78-6

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis and Experimental Protocols

A potential synthetic approach could involve the cyclization of a suitably substituted β-amino alcohol or a related precursor. The general workflow for such a synthesis and subsequent purification is outlined below.

General Synthetic Workflow

Caption: General workflow for the synthesis and purification of isoquinoline derivatives.

Hypothetical Experimental Protocol (based on Pomeranz-Fritsch reaction)

-

Condensation: A substituted benzaldehyde (e.g., 4-fluoro-2-formylbenzoic acid derivative) is reacted with an aminoacetaldehyde acetal in a suitable solvent with acid catalysis to form a Schiff base.

-

Cyclization: The Schiff base is then treated with a strong acid (e.g., sulfuric acid) to induce cyclization and formation of the isoquinoline ring.

-

Work-up: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Potential Biological Activities and Signaling Pathways

The isoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been reported to exhibit antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its biological target.

Given the lack of specific data for this compound, its potential biological effects can be inferred from related compounds. For instance, many quinoline and isoquinoline derivatives have been investigated as potential kinase inhibitors or as agents that intercalate with DNA.

General Biological Screening Workflow

A general workflow for the initial biological screening of a novel compound like this compound is depicted below.

Caption: General workflow for the biological screening of a novel chemical entity.

Data Presentation

As no specific quantitative data for this compound is currently available, this section remains to be populated upon the generation of experimental results. It is recommended that future studies present data in a clear, tabular format for easy comparison. For example, the results of an initial cell viability screen could be presented as shown in Table 2.

Table 2: Hypothetical Cell Viability Data for this compound

| Cell Line | Tissue of Origin | % Viability (at 10 µM) |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

Conclusion

This compound represents an under-investigated molecule with potential for discovery in the field of medicinal chemistry. Based on the rich pharmacology of the isoquinoline scaffold, this compound warrants further investigation. This guide provides a foundational understanding of its chemical properties and outlines logical next steps for its synthesis and biological evaluation. The generation of empirical data through the experimental workflows suggested herein will be crucial to unlocking the therapeutic potential of this and related fluorinated isoquinolines.

References

The Biological Versatility of Fluorinated Isoquinolines: A Technical Guide for Drug Discovery Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine atoms into the isoquinoline framework has emerged as a powerful strategy to modulate their physicochemical properties, metabolic stability, and target engagement, often leading to enhanced therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of fluorinated isoquinolines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anticancer Activity

Fluorinated isoquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes involved in DNA replication and repair, as well as the induction of cellular stress pathways.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various fluorinated isoquinoline derivatives, presenting their half-maximal inhibitory concentration (IC50) or growth inhibitory 50% concentration (GI50) values against different cancer cell lines.

Table 1: Cytotoxicity of Fluorinated Indenoisoquinolines against Human Cancer Cell Lines

| Compound | Cancer Cell Line | GI50 (nM) | Reference |

| LMP135 | NCI-60 Average | <100 | [1] |

| 25 | NCI-60 Average | 11 | [2] |

| 47 | NCI-60 Average | 90 | [2] |

| 54 | NCI-60 Average | 245 | [2] |

| 37 | NCI-60 Average | 13-69 | [2] |

| 38 | NCI-60 Average | 13-69 | [2] |

| 45 | NCI-60 Average | 13-69 | [2] |

| 46 | NCI-60 Average | 13-69 | [2] |

Table 2: Topoisomerase I and TDP1/TDP2 Inhibitory Activity of Fluorinated Indenoisoquinolines

| Compound | Topoisomerase I Inhibition | TDP1 IC50 (µM) | TDP2 IC50 (µM) | Reference |

| 29 | Active | 8.7 | 10.2 | [2] |

| 30 | Active | 6.3 | 9.1 | [2] |

Key Signaling Pathways in Anticancer Activity

A primary mechanism of action for many anticancer fluorinated isoquinolines, particularly the indenoisoquinoline class, is the inhibition of Topoisomerase I (Top1).[3] Top1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. By stabilizing the Top1-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis.

Furthermore, some fluorinated isoquinolines have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4]

Experimental Protocols

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated isoquinoline compounds for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and various concentrations of the fluorinated isoquinoline inhibitor in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS and proteinase K.

-

Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Antimicrobial Activity

Fluorinated isoquinolines have also demonstrated promising activity against a variety of pathogenic microorganisms, including bacteria and fungi. The introduction of fluorine can enhance the lipophilicity of the isoquinoline core, facilitating its penetration through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of fluorinated isoquinoline derivatives, presenting their minimum inhibitory concentration (MIC) values against various pathogens.

Table 3: Antimicrobial Activity of Alkynyl Isoquinolines

| Compound | Microorganism | MIC (µg/mL) | Reference |

| HSN584 | Staphylococcus aureus (MRSA) | 4 | [5] |

| HSN739 | Staphylococcus aureus (MRSA) | 8 | [5] |

| Compound 2 | Staphylococcus aureus | 1 | [6] |

| Compound 1 | Staphylococcus aureus | 4 | [6] |

Experimental Protocols

-

Compound Preparation: Prepare a series of twofold dilutions of the fluorinated isoquinoline compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Certain fluorinated isoquinolines have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of some fluorinated isoquinolines are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[4][7] These pathways are central to the production of pro-inflammatory cytokines and mediators.

Neuroprotective Effects

Neurodegenerative diseases represent a significant and growing health concern. Emerging evidence suggests that certain fluorinated isoquinolines may exert neuroprotective effects, potentially by mitigating oxidative stress and modulating signaling pathways involved in neuronal survival.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of some fluorinated tetrahydroisoquinolines have been linked to the activation of the NRF2-KEAP1 pathway, a critical regulator of the cellular antioxidant response.[8] By promoting the nuclear translocation of NRF2, these compounds can upregulate the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage.

References

- 1. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 [mdpi.com]

- 7. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unraveling the Mechanism of Action: 6-Fluoroisoquinolin-4-ol

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 6-Fluoroisoquinolin-4-ol. Despite extensive searches for its enzyme inhibition, cellular assay data, and associated signaling pathways, no detailed experimental studies, quantitative data, or established protocols directly pertaining to this compound could be identified.

While the broader class of isoquinoline and quinoline derivatives has been the subject of considerable research, demonstrating a wide array of biological activities, this body of work does not extend to the specific pharmacological profile of this compound.

The Landscape of Isoquinoline and Quinoline Derivatives

Research into the vast family of isoquinoline and quinoline compounds has uncovered a diverse range of therapeutic potentials. These scaffolds are recognized for their antimicrobial, antifungal, and antitumor properties. Furthermore, specific derivatives have been identified as potent and selective inhibitors of various enzymes, highlighting the chemical tractability and pharmacological promise of this structural class.

For instance, studies on related structures have revealed:

-

Enzyme Inhibition: Certain isoquinoline derivatives have been shown to selectively inhibit enzymes such as monoamine oxidase B (MAO-B), a target relevant in neurodegenerative diseases. Additionally, some quinoline-based compounds have demonstrated inhibitory activity against enzymes that act on DNA.

-

Receptor Modulation: Isoquinoline-tethered quinazoline derivatives have been investigated for their potent and selective inhibition of the HER2 receptor, a key target in certain types of cancer.

It is plausible that this compound may share some of these general biological activities due to its core isoquinoline structure. The presence of a fluorine atom at the 6-position and a hydroxyl group at the 4-position would significantly influence its electronic properties and potential for hydrogen bonding, thereby dictating its interaction with biological targets. However, without direct experimental evidence, any proposed mechanism of action remains purely speculative.

Future Directions

The absence of specific data on this compound underscores the need for foundational research to elucidate its biological effects. Future investigations should focus on:

-

Target Identification: Broad screening against a panel of enzymes and receptors to identify potential molecular targets.

-

Cellular Assays: Evaluation of the compound's effects on various cell lines to determine its cytotoxic, pro-apoptotic, or other functional activities.

-

In Vitro and In Vivo Studies: Comprehensive preclinical studies to understand its pharmacokinetic and pharmacodynamic properties.

Such studies would be crucial in defining the therapeutic potential of this compound and would provide the necessary data to construct a detailed understanding of its mechanism of action, complete with quantitative metrics, experimental protocols, and pathway visualizations as originally requested. At present, the scientific community awaits these foundational investigations to unlock the potential of this specific chemical entity.

The Isoquinoline Alkaloids: A Centennial Journey from Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline alkaloids represent a vast and structurally diverse class of natural products that have been a cornerstone of medicinal chemistry for over two centuries. From the early isolation of morphine to the intricate total synthesis of complex polycyclic members, the journey of these compounds has paralleled the evolution of organic chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, history, and scientific development of isoquinoline alkaloids. It details the seminal moments of their isolation and structural elucidation, outlines key synthetic methodologies, and explores their significant biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, offering a blend of historical context and practical technical information.

Introduction: The Dawn of a New Class of Natural Products

The story of isoquinoline alkaloids begins with the isolation of the parent heterocycle, isoquinoline, from coal tar in 1885 by Hoogewerf and van Dorp.[1] However, the significance of this structural motif in nature had been unknowingly appreciated for much longer through the medicinal use of plants containing these compounds. The first alkaloid to be isolated, morphine, was purified from opium poppy (Papaver somniferum) latex in 1806 by Friedrich Sertürner.[2][3] This landmark achievement not only marked the beginning of alkaloid chemistry but also laid the foundation for the discovery of a multitude of structurally related compounds with potent pharmacological activities.

Benzylisoquinoline alkaloids (BIAs) are a major subgroup and are among the most structurally diverse plant-specialized metabolites, with approximately 2,500 known structures.[4] Many of these compounds have been exploited for their medicinal properties for centuries, including the analgesic morphine, the antimicrobial berberine, and the anticancer agent noscapine.[4] The biosynthesis of these complex molecules in plants originates from the amino acid tyrosine.[1]

This guide will delve into the historical milestones, the evolution of experimental techniques for their study, their physicochemical properties, and the signaling pathways they modulate.

A Historical Timeline of Key Discoveries

The advancement of our understanding of isoquinoline alkaloids is a story of persistent scientific inquiry and technological innovation. The timeline below highlights some of the most pivotal moments in this journey.

| Year | Discovery | Significance | Key Researchers |

| 1806 | Isolation of Morphine | First isolation of an alkaloid, launching the field of alkaloid chemistry.[2][3] | Friedrich Sertürner |

| 1885 | Isolation of Isoquinoline | Isolation of the parent heterocyclic compound from coal tar.[1] | Hoogewerf and van Dorp |

| 1893 | Bischler-Napieralski Reaction | Development of a key synthetic method for producing dihydroisoquinolines.[5] | August Bischler & Bernard Napieralski |

| 1909 | Synthesis of Papaverine | The first successful synthesis of a benzylisoquinoline alkaloid, confirming its structure.[6] | Pictet and Gams |

| 1911 | Pictet-Spengler Reaction | Discovery of a fundamental reaction for the synthesis of tetrahydroisoquinolines.[7] | Amé Pictet & Theodor Spengler |

| 1950s | Structural Elucidation and Synthesis of Morphine | The complex pentacyclic structure of morphine was confirmed through total synthesis.[2] | Multiple research groups |

| 2000s-Present | Genomics and Synthetic Biology | Elucidation of complete biosynthetic pathways and engineering of microbes for alkaloid production.[2][8] | Numerous researchers |

Physicochemical Properties of Selected Isoquinoline Alkaloids

The diverse structures of isoquinoline alkaloids give rise to a wide range of physicochemical properties. The following table summarizes key data for some of the most well-known members of this class.

| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Appearance |

| Isoquinoline | C₉H₇N | 129.162 | 26–28 | 5.14 | Colorless oily liquid/hygroscopic platelets |

| Morphine | C₁₇H₁₉NO₃ | 285.34 | 254-256 | 8.21 | White crystalline powder |

| Papaverine | C₂₀H₂₁NO₄ | 339.39 | 147-148 | 6.4 | White crystalline powder |

| Berberine | C₂₀H₁₈NO₄⁺ | 336.36 | 145 | - | Yellow needles |

| Sanguinarine | C₂₀H₁₄NO₄⁺ | 332.33 | 213 | - | Orange-red crystalline solid |

| Noscapine | C₂₂H₂₃NO₇ | 413.42 | 176 | 6.15 | Colorless to yellowish crystalline powder |

Experimental Protocols: From Plant to Pure Compound and Beyond

The study of isoquinoline alkaloids involves a range of experimental techniques, from their extraction from natural sources to their synthesis in the laboratory. This section provides an overview of key methodologies.

Isolation and Purification of Isoquinoline Alkaloids

The isolation of isoquinoline alkaloids from plant material is a multi-step process that typically involves extraction, partitioning, and chromatography.

The following diagram illustrates a typical workflow for the isolation and characterization of natural products like isoquinoline alkaloids.

Caption: General workflow for the isolation and characterization of natural products.

This protocol provides a specific example of the isolation of an isoquinoline alkaloid.

Materials and Reagents:

-

Dried and powdered roots of Berberis vulgaris

-

Distilled water

-

1% Hydrochloric acid (HCl)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Chloroform

-

Methanol

-

Silica gel for column chromatography (100-200 mesh)

-

Standard laboratory glassware and equipment

Procedure:

-

Aqueous Extraction: 1.5 kg of powdered root material is subjected to cold maceration in 5 liters of distilled water for 48 hours. The extract is then filtered and concentrated under vacuum.

-

Acid-Base Partitioning: The aqueous extract is dissolved in 1% HCl. The acidic solution is filtered and then basified to a pH of 8 with concentrated NH₄OH. This causes the precipitation of the alkaloid.

-

Solvent Extraction: The alkaloid precipitate is extracted with chloroform.

-

Column Chromatography: The chloroform extract is concentrated and subjected to column chromatography on silica gel (100-200 mesh). The column is eluted with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol).

-

Crystallization: Fractions containing the yellow berberine are combined, and the solvent is evaporated to yield yellow, needle-shaped crystals.

-

Characterization: The isolated compound is identified by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and by comparing the spectral data with literature values.[9]

Key Synthetic Reactions for the Isoquinoline Core

The synthesis of isoquinoline alkaloids has been a major focus of organic chemistry, leading to the development of several powerful named reactions.

Discovered in 1893, the Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis.[5] It involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.

General Reaction Scheme: A β-arylethylamide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[5][10]

Experimental Protocol Example:

-

A solution of the β-arylethylamide (1.0 equivalent) in a suitable solvent (e.g., toluene, acetonitrile) is prepared.

-

A dehydrating agent, such as POCl₃ (1.1-1.5 equivalents), is added cautiously.

-

The reaction mixture is heated to reflux for several hours, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and carefully quenched with ice water.

-

The aqueous layer is basified with a suitable base (e.g., NaOH, NH₄OH) and extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

-

The crude product can be purified by column chromatography or crystallization.[10]

Logical Relationship Diagram of the Bischler-Napieralski Reaction:

Caption: Logical flow of the Bischler-Napieralski reaction.

First reported in 1911, the Pictet-Spengler reaction is a highly efficient method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[7]

General Reaction Scheme: A β-arylethylamine is condensed with a carbonyl compound in the presence of a protic or Lewis acid catalyst.[4]

Experimental Protocol Example:

-

A solution of the β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) is prepared in a suitable solvent (e.g., methanol, toluene).

-

An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is added.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and basified.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated to give the crude tetrahydroisoquinoline, which can be further purified.[11]

Biological Activity and Signaling Pathways

Isoquinoline alkaloids exhibit a remarkable range of biological activities, and extensive research has been dedicated to elucidating their mechanisms of action.

Neuroprotective Effects

Several isoquinoline alkaloids have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases. Their mechanisms of action often involve the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis.

Signaling Pathway Diagram: Neuroprotection by Isoquinoline Alkaloids

Caption: Key signaling pathways modulated by neuroprotective isoquinoline alkaloids.

For instance, berberine has been shown to activate the PI3K/AKT signaling pathway and inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, COX-2, and iNOS.[12]

Anticancer Activity

The anticancer properties of several isoquinoline alkaloids are well-documented. These compounds can induce apoptosis, inhibit cell proliferation, and suppress metastasis through their interaction with various cellular targets and signaling pathways.

Signaling Pathway Diagram: Anticancer Mechanisms of Isoquinoline Alkaloids

Caption: Major signaling pathways targeted by anticancer isoquinoline alkaloids.

Berberine, for example, exerts its anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting key survival pathways like PI3K/AKT/mTOR and MAPK/ERK.[13]

Conclusion and Future Perspectives

The discovery and history of isoquinoline alkaloids are a testament to the power of natural products in medicine. From their origins in traditional remedies to their current role as lead compounds in drug discovery, these molecules have consistently proven their therapeutic potential. The continued exploration of the vast chemical space occupied by isoquinoline alkaloids, coupled with advances in synthetic chemistry, molecular biology, and pharmacology, promises to unveil new therapeutic agents for a wide range of human diseases. The application of modern techniques such as genomics and synthetic biology is poised to accelerate the discovery of novel isoquinoline alkaloids and provide sustainable and scalable methods for their production. As we move forward, a deeper understanding of the intricate interactions between these alkaloids and their biological targets will undoubtedly pave the way for the development of the next generation of isoquinoline-based medicines.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. florajournal.com [florajournal.com]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 12. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An Overview of Fluoro-Substituted Isoquinolines: Synthesis, Patents, and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Due to a lack of specific literature and patent data for 6-Fluoroisoquinolin-4-ol, this guide provides a comprehensive overview of the broader class of fluoro-isoquinoline derivatives. The isoquinoline scaffold is a significant "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This document consolidates available information on the synthesis, patent landscape, and biological significance of fluoro-isoquinoline derivatives to serve as a resource for researchers in drug discovery.

I. Synthesis of the 4-Fluoroisoquinoline Core

The synthesis of the 4-fluoroisoquinoline scaffold can be approached through various methods. One patented method starts from 1-hydroxyisoquinoline, which undergoes a series of reactions to introduce the fluorine at the 4-position.

A representative, multi-step synthesis is detailed in a Japanese patent (JP6755775B2). The process begins with 1-hydroxyisoquinoline and proceeds through fluoroetherification, acid treatment, chlorination, and finally, a reduction to yield the 4-fluoroisoquinoline core.[3]

Experimental Protocol: Synthesis of 4-Fluoroisoquinoline from 1-Hydroxyisoquinoline [3]

-

Fluoroetherification: 1-Hydroxyisoquinoline is reacted with a fluorinating agent in a solvent mixture, such as acetonitrile and methanol, to produce a mixture of stereoisomers of a fluoroether intermediate.

-

Acid Treatment: The resulting fluoroether mixture is treated with a 4M hydrochloric acid solution in ethyl acetate, typically in a solvent like dichloromethane, to yield 4-fluoro-1-hydroxyisoquinoline. The reaction is stirred at room temperature for several hours, and the product is neutralized and collected.

-

Chlorination: The 1-hydroxy group of 4-fluoro-1-hydroxyisoquinoline is converted to a chloro group using a chlorinating agent like phosphorus oxychloride. The reaction mixture is heated to facilitate the conversion to 1-chloro-4-fluoroisoquinoline.

-

Reductive Dechlorination: The final step involves the reduction of 1-chloro-4-fluoroisoquinoline. This is achieved using a catalyst such as 10% Palladium on carbon (Pd/C) with a hydrogen source like ammonium formate in an ethanol solution. The reaction proceeds at room temperature under a nitrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the product is extracted and purified.

Another general method for synthesizing 4-fluoroisoquinoline derivatives starts from 2-bromobenzaldehydes, which are more readily accessible starting materials.[4]

II. Patent Landscape and Industrial Applications

The patent literature highlights the industrial relevance of fluoro-isoquinoline derivatives, particularly in the synthesis of intermediates for pharmaceuticals.

A key application is in the production of 4-fluoroisoquinoline-5-sulfonyl halides, which are valuable intermediates for compounds used in treating conditions like glaucoma and cerebrovascular disorders.[5] A process patent (US7872136B2) describes a method for producing 4-fluoroisoquinoline-5-sulfonyl halide. The process involves the sulfonation of 4-fluoroisoquinoline and subsequent halogenation. The ability to perform this synthesis in a "one-pot" manner, which simplifies purification and reduces production time and cost, is a significant advantage.

| Patent Number | Title | Key Application/Innovation | Assignee/Inventors |

| JP6755775B2 | Method for producing 4-fluoroisoquinoline[3] | Provides a synthetic route to 4-fluoroisoquinoline from 1-hydroxyisoquinoline. | Not specified in snippet |

| US7872136B2 | Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof[6] | Describes an efficient, potentially "one-pot" synthesis of a key intermediate for glaucoma and cerebrovascular disorder treatments. | Not specified in snippet |

| US9045460B2 | Production method for isoquinoline derivatives and salts thereof[5] | Details the production of isoquinoline derivatives for treating cerebrovascular disorders and glaucoma. | Not specified in snippet |

III. Biological Activity and Therapeutic Potential

The isoquinoline core is a versatile scaffold that has been incorporated into drugs with a wide range of therapeutic applications, including anesthetics, antihypertensives, and antiretroviral agents.[7] The introduction of fluorine can further modulate the pharmacological profile of these derivatives.

Kinase Inhibition

A significant area of research for isoquinoline and quinoline derivatives is in the development of kinase inhibitors for cancer therapy. While no specific data exists for this compound, related fluoro-quinoline and isoquinoline structures have shown potent and selective inhibition of various kinases.

For instance, isoquinoline derivatives have been explored as HER2-selective inhibitors, demonstrating improved cellular activity and selectivity over EGFR compared to existing drugs like lapatinib.[8] Other research has identified quinoline-based compounds, such as GSK583, as highly potent and selective inhibitors of RIP2 kinase, a key component of the innate immune system.[9]

Other Pharmacological Activities

Beyond cancer, isoquinoline derivatives have demonstrated a broad spectrum of biological effects, including:

-

Antimicrobial and Antifungal Activity : Various isoquinoline derivatives have shown efficacy against bacterial and fungal strains.[1][2]

-

Anti-inflammatory Properties : These compounds are being investigated for their anti-inflammatory potential.[2]

-

Antiviral and Anti-HIV Activity : The isoquinoline scaffold is present in antiretroviral agents like saquinavir.[1][7]

IV. Conclusion

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. US9045460B2 - Production method for isoquinoline derivatives and salts thereof - Google Patents [patents.google.com]

- 6. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Therapeutic Potential of 6-Fluoroisoquinolin-4-ol: A Scarcity of Scientific Evidence

Despite the significant interest in fluorinated isoquinoline scaffolds within drug discovery, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific research on 6-Fluoroisoquinolin-4-ol. This technical guide, intended for researchers, scientists, and drug development professionals, must therefore pivot from a detailed analysis of this specific molecule to a broader examination of the potential therapeutic avenues suggested by its structural motifs: the isoquinoline core and the strategic placement of a fluorine atom.

While no direct experimental data, quantitative metrics, or established signaling pathways for this compound have been reported, the known biological activities of related isoquinoline and quinoline derivatives can offer valuable insights into its hypothetical therapeutic targets. The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, metabolic stability, and target selectivity.[1][2][3]

The Isoquinoline Scaffold: A Foundation for Diverse Biological Activity

The isoquinoline alkaloid family, from which this compound is derived, is a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities.[4] These activities are largely dependent on the substitution patterns around the core bicyclic structure.

Potential Therapeutic Areas:

-

Anticancer Activity: Numerous substituted isoquinoline and quinolin-4-one analogs have been synthesized and evaluated for their antitumor properties.[5][6] The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival, or the induction of apoptosis.

-

Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold, a close structural relative of isoquinolin-4-ol, is particularly well-known for its potent antimicrobial and antifungal effects.[7][8][9] These compounds often exert their activity through metal chelation, which can disrupt essential microbial enzymatic processes.

-

Neurological and Psychiatric Conditions: A European patent application (EP2420237A1) describes a series of fluorinated derivatives of endogenous isoquinolines for the treatment of diseases mediated through endogenous isoquinoline pathways.[10] This suggests that fluorinated isoquinolines may have applications in a range of neurological and psychiatric conditions.

-

Anti-inflammatory Effects: Tetrahydroisoquinoline (THIQ) analogs, which are reduced forms of isoquinolines, have been reported to possess anti-inflammatory properties.[11]

The Role of Fluorine in Modulating Bioactivity

The strategic incorporation of a fluorine atom at the 6-position of the isoquinoline ring is expected to significantly influence the molecule's biological profile. Fluorine's high electronegativity and small size can alter the electronic distribution and conformation of the molecule, potentially leading to:

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability.

-

Altered pKa: The presence of an electron-withdrawing fluorine atom can influence the acidity or basicity of nearby functional groups, which can affect the molecule's ionization state, solubility, and ability to cross cell membranes.

Hypothetical Signaling Pathways and Experimental Workflows

Given the lack of specific data for this compound, any depiction of signaling pathways or experimental workflows would be purely speculative. However, based on the activities of related compounds, one could hypothesize its involvement in pathways related to cell cycle regulation, apoptosis, or microbial metabolism.

To investigate the potential therapeutic targets of this compound, a logical experimental workflow would be necessary.

Caption: A generalized workflow for the discovery of therapeutic targets.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. revues.imist.ma [revues.imist.ma]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP2420237A1 - Fluorinated derivatives of endogenous isoquinolines for use in the treatment of diseases mediated through endogenous isoquinoline pathways - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic Analysis of 6-Fluoroisoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Fluoroisoquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in public databases, this guide presents a combination of established principles of spectroscopic analysis for related compounds and predicted data based on its chemical structure. This approach aims to equip researchers with a robust framework for the characterization of this compound and similar molecules.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in the structural elucidation of organic molecules. For a novel or modified compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification and characterization.

-

NMR Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and their chemical environment.

-

IR Spectroscopy identifies the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.

-

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through the analysis of fragmentation patterns.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0-8.2 | d | ~8-9 | H-5 |

| ~7.8-8.0 | s | - | H-1 |

| ~7.5-7.7 | dd | ~9, 2-3 | H-8 |

| ~7.2-7.4 | m | - | H-7 |

| ~7.0-7.2 | s | - | H-3 |

| ~5.0-6.0 | br s | - | OH |

Note: Predicted chemical shifts are in ppm downfield from TMS in a suitable deuterated solvent like DMSO-d₆. Coupling constants are approximate values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 (d, ¹JCF ≈ 250 Hz) | C-6 |

| ~150-155 | C-4 |

| ~140-145 | C-8a |

| ~135-140 | C-1 |

| ~125-130 (d, ³JCF ≈ 8 Hz) | C-5 |

| ~120-125 | C-4a |

| ~115-120 (d, ²JCF ≈ 22 Hz) | C-7 |

| ~110-115 (d, ²JCF ≈ 25 Hz) | C-5 |

| ~100-105 | C-3 |

Note: Predicted chemical shifts are in ppm downfield from TMS in a suitable deuterated solvent like DMSO-d₆. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1620-1600 | Medium | C=N stretch (isoquinoline ring) |

| 1600-1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (phenol) |

| 1150-1100 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 163 | Molecular ion [M]⁺ |

| 135 | [M-CO]⁺ |

| 134 | [M-HCN]⁺ |

| 108 | Loss of fluorine and other fragments |

Note: The molecular weight of C₉H₆FNO is 163.15 g/mol . The fragmentation pattern is predicted based on the stability of the isoquinoline ring system.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

3.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

3.2 FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.[1][2]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[3] A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

3.3 Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.[4]

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[4]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

References

In-depth Technical Guide: 6-Fluoroisoquinolin-4-ol Derivatives and Analogs

A comprehensive review of the synthesis, biological evaluation, and therapeutic potential of 6-Fluoroisoquinolin-4-ol and its related compounds for researchers, scientists, and drug development professionals.

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability and binding affinity.[3] This technical guide focuses on the this compound core, a specific scaffold of interest in medicinal chemistry. Despite the growing interest in fluorinated heterocycles, a comprehensive review of publicly available scientific literature reveals a notable scarcity of specific data on this compound and its direct derivatives. This guide, therefore, aims to provide a foundational understanding by discussing the broader context of fluorinated isoquinolines and isoquinolin-4-ol analogs, while highlighting the current knowledge gaps.

Introduction to the Isoquinolin-4-ol Scaffold

The isoquinoline core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates.[3] Its derivatives have been explored for a multitude of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents.[1] The hydroxyl group at the 4-position of the isoquinoline ring system can act as a crucial hydrogen bond donor and/or acceptor, influencing the compound's interaction with biological targets.

The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance various properties.[3] Fluorine's high electronegativity and small size can lead to:

-

Increased Metabolic Stability: Blocking sites of oxidative metabolism.

-

Enhanced Binding Affinity: Through favorable electrostatic interactions.

-

Modulation of pKa: Influencing the ionization state of nearby functional groups.

-

Improved Membrane Permeability: By altering lipophilicity.

Synthesis of Fluorinated Isoquinoline Derivatives

General Synthetic Strategy (Hypothetical):

A plausible synthetic approach to this compound could involve a multi-step synthesis starting from a commercially available fluorinated phenylacetic acid derivative. The following diagram illustrates a conceptual synthetic workflow.

Figure 1: Conceptual workflow for the synthesis of this compound.

Biological Activities of Related Analogs

Although direct biological data for this compound is lacking, studies on related isoquinoline and quinoline derivatives provide insights into its potential therapeutic applications.

Tyrosine Kinase Inhibition

The isoquinoline and quinoline scaffolds are present in several potent tyrosine kinase inhibitors (TKIs).[4][5] For instance, certain isoquinoline-tethered quinazoline derivatives have shown enhanced inhibitory activity against HER2, a receptor tyrosine kinase implicated in breast cancer.[6] Furthermore, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones have been identified as novel EGFR inhibitors.[7] Given these precedents, it is conceivable that this compound derivatives could be investigated as potential TKIs.

The following diagram depicts a simplified signaling pathway involving a receptor tyrosine kinase, a common target for isoquinoline-based inhibitors.

Figure 2: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and potential inhibition.

Antimicrobial and Other Activities

Various substituted isoquinoline analogs have been synthesized and evaluated for their antitumor and antimicrobial activities.[8] The broad pharmacological potential of the isoquinoline scaffold suggests that this compound derivatives could also be explored for a range of other biological activities.

Experimental Protocols

Due to the absence of specific published research on this compound, detailed experimental protocols for its synthesis and biological evaluation cannot be provided. However, researchers can refer to established methodologies for the synthesis of related heterocyclic compounds and standard assays for evaluating potential biological activities.

General Experimental Workflow:

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel bioactive compounds, which would be applicable to the study of this compound derivatives.

Figure 3: General workflow for the discovery and evaluation of bioactive compounds.

Quantitative Data

A thorough search of the scientific literature did not yield any specific quantitative data (e.g., IC50, EC50, MIC values) for this compound or its direct derivatives. The following table is provided as a template for researchers to populate as data becomes available.

| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Cell Line | Reference |

| This compound | TBD | TBD | - | - | - |

| Analog 1 | TBD | TBD | - | - | - |

| Analog 2 | TBD | TBD | - | - | - |

| ... | ... | ... | ... | ... | ... |

| Table 1: Template for Quantitative Biological Data of this compound Derivatives. TBD: To Be Determined. |

Conclusion and Future Directions

The this compound scaffold represents an under-explored area of medicinal chemistry. While the broader classes of isoquinolines and fluorinated heterocycles have demonstrated significant therapeutic potential, specific research into this particular derivative is currently lacking in the public domain. This presents a clear opportunity for future research to synthesize and evaluate this compound and its analogs for various biological activities, particularly in the areas of oncology and infectious diseases. Future work should focus on establishing efficient synthetic routes, conducting comprehensive biological screenings, and elucidating the structure-activity relationships of this promising class of compounds. The information presented in this guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Fluoroisoquinolin-4-ol Interactions: A Technical Guide

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow to investigate the interactions of 6-Fluoroisoquinolin-4-ol. Given the limited direct research on this specific molecule, this document outlines a hypothetical study based on the known biological activities of structurally similar compounds, particularly fluoroquinolones. This guide is intended for researchers, scientists, and drug development professionals interested in the computational assessment of novel chemical entities.

The isoquinoline scaffold is a key structural motif found in a wide array of biologically active compounds, with derivatives exhibiting antitumor, antibacterial, antimalarial, and antiviral properties. The addition of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, suggests that this compound could be a compound of significant interest.

Fluoroquinolones, a well-established class of antibiotics, act by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[1][2][] The structural resemblance of this compound to the quinolone core suggests that it may exert its biological effects through a similar mechanism.

This guide will detail the proposed in silico methodologies to explore the potential of this compound as an inhibitor of bacterial DNA gyrase and topoisomerase IV. We will cover the experimental protocols for molecular docking and molecular dynamics simulations, present hypothetical data in a structured format, and provide visualizations of the proposed mechanism and workflows.

Proposed Biological Targets and Mechanism of Action

The primary putative targets for this compound are bacterial DNA gyrase and topoisomerase IV. These enzymes control the topological state of DNA during replication.[4][5][6] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes.[4][5] Inhibition of these enzymes results in the stabilization of a DNA-enzyme complex, which blocks the progression of the replication fork and ultimately leads to cell death.[1][2]

Below is a diagram illustrating the proposed mechanism of action for this compound.

Experimental Protocols

A systematic in silico approach would be employed to investigate the interaction of this compound with its putative targets. The following protocols outline the key steps in this computational study.

Ligand and Protein Preparation

-

Ligand Preparation: The 3D structure of this compound would be built using a molecular editor and optimized using a suitable force field (e.g., MMFF94). The ligand would be prepared for docking by assigning partial charges and defining rotatable bonds.

-

Protein Preparation: The crystal structures of DNA gyrase and topoisomerase IV from relevant bacterial species (e.g., Staphylococcus aureus or Escherichia coli) would be obtained from the Protein Data Bank (PDB). The protein structures would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active site for docking would be defined based on the binding site of known inhibitors.

Molecular Docking

-

Objective: To predict the binding mode and affinity of this compound within the active sites of DNA gyrase and topoisomerase IV.

-

Methodology: A molecular docking program such as AutoDock Vina or Glide would be used. The prepared ligand would be docked into the defined active site of the prepared protein structures. The docking protocol would involve a search algorithm (e.g., Lamarckian genetic algorithm) to explore the conformational space of the ligand within the active site. The results would be ranked based on a scoring function that estimates the binding free energy.

Molecular Dynamics Simulations

-

Objective: To assess the stability of the predicted ligand-protein complexes and to further refine the binding mode.

-